REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:12]([O-])([O-])=O.[K+].[K+].COS([O:23][CH3:24])(=O)=O>CC(C)=O.O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:23][CH3:24])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8] |f:1.2.3|
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Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
6.77 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction was cooled in an ice water bath
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After 14.75 hours
|
Duration
|
14.75 h
|
Type
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TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
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EXTRACTION
|
Details
|
It was then extracted with EtOAc (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (Biotage instrument, 5% EtOAc/hexanes->100% EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C(=O)OC)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |